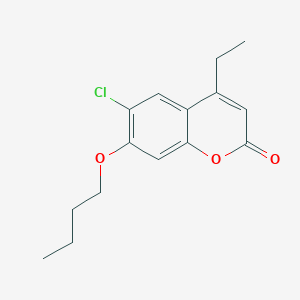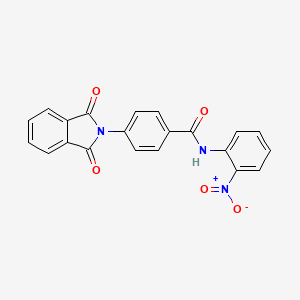![molecular formula C21H18N2O2 B5091466 2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)
2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione
Vue d'ensemble
Description
2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione, also known as CEP-1347, is a synthetic compound that has been studied for its potential therapeutic properties. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Parkinson's disease.
Applications De Recherche Scientifique
Antivascular Agent Development
A study led by Ty et al. (2010) explored indole compounds derived from combretastatin A4, focusing on pyrrolo[3,4-a]carbazole-1,3(2H,10H)-diones for their potential as antivascular agents. They synthesized various compounds and tested them for cytotoxicity against murine B16 melanoma cells, endothelial cell behavior, and tubulin polymerization inhibition. Their findings suggest the potential of certain carbazole compounds in vascular targeting agents development (Ty et al., 2010).
DNA Interaction and Antitumor Properties
Joseph et al. (2001) synthesized several tetrahydropyrrolo[3,4-a]carbazole-1,3-diones and analyzed their interaction with DNA. These compounds demonstrated typical DNA intercalating behavior and inhibited human topoisomerase II, indicating their potential as DNA-targeted antitumor agents. The study highlighted the cytotoxicity of these compounds against P388 murine leukemia cells and their impact on the cell cycle (Joseph et al., 2001).
Crystal Structure Analysis
Noland et al. (1999) conducted an acid-catalyzed condensation of 1-benzylindole with acetone, producing a tetrahydrocarbazole and a novel spiro compound. The study focused on the crystal structure determination of these compounds, providing insights into their molecular configurations (Noland et al., 1999).
Synthetic Methods Development
Bornadiego et al. (2019) developed a multicomponent synthesis method for pyrrolo[3,4-a]carbazole-1,3-diones. Their approach aimed at creating analogues of bioactive compounds, such as the anticancer agent granulatimide, demonstrating the synthetic versatility of these compounds (Bornadiego et al., 2019).
Photophysical Properties
Shinde et al. (2021) described a Rh(III)-catalyzed annulation process involving 2-arylindoles and maleimides to create benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones. The study emphasized the photophysical properties of the annulated products, offering insights into the potential use of these compounds in optoelectronic applications (Shinde et al., 2021).
Inhibition Properties in Cancer Research
Conchon et al. (2008) synthesized pyrrolo[3,4-a]carbazole-1,3-diones and evaluated their inhibitory properties against Checkpoint 1 kinase (Chk1). Their findings revealed that these compounds could potentially serve as inhibitors in cancer therapies, particularly in chemo- and radio-potentiators (Conchon et al., 2008).
Organic Semiconducting Materials
A study by Sasikumar et al. (2016) investigated organic semiconducting materials containing benzo[a]carbazole moieties. Their research highlights the relevance of these compounds in developing organic field-effect transistors (OFETs), demonstrating their utility in electronic applications (Sasikumar et al., 2016).
Propriétés
IUPAC Name |
2-benzyl-4,5,6,10c-tetrahydro-3aH-pyrrolo[3,4-c]carbazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-15-10-11-17-18(14-8-4-5-9-16(14)22-17)19(15)21(25)23(20)12-13-6-2-1-3-7-13/h1-9,15,19,22H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMKGLWVNFFPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3C1C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1,2,3,4-tetrahydrocarbazole-3,4-dicarboximide | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091395.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)

![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5091432.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5091438.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5091440.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)
